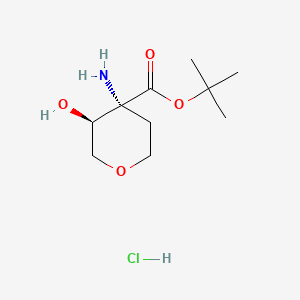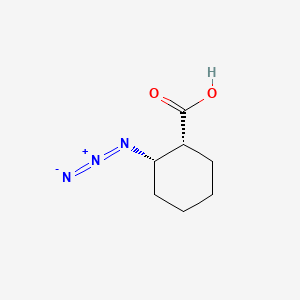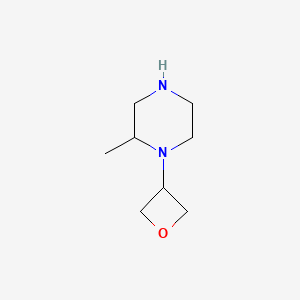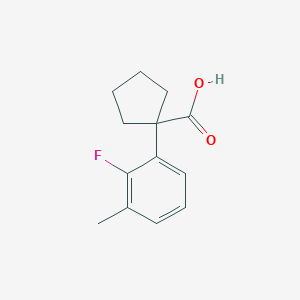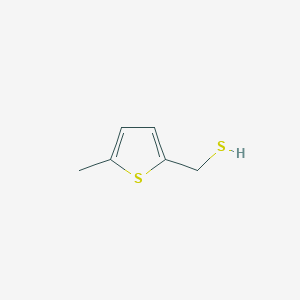
(5-Methylthiophen-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylthiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-methylthiophene-2-carboxaldehyde with a thiol reagent under suitable conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for (5-Methylthiophen-2-yl)methanethiol are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives .
Applications De Recherche Scientifique
(5-Methylthiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Methylthiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, which lacks the methyl and thiol groups.
2-Methylthiophene: A derivative with a methyl group at the 2-position but no thiol group.
Thiophenol: A compound with a thiol group attached directly to the thiophene ring.
Uniqueness
(5-Methylthiophen-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H8S2 |
|---|---|
Poids moléculaire |
144.3 g/mol |
Nom IUPAC |
(5-methylthiophen-2-yl)methanethiol |
InChI |
InChI=1S/C6H8S2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 |
Clé InChI |
VAZXIFBACHWZIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


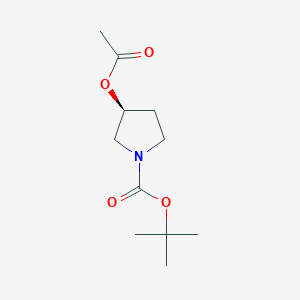

![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

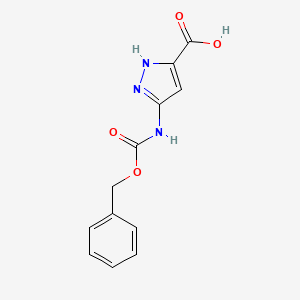
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
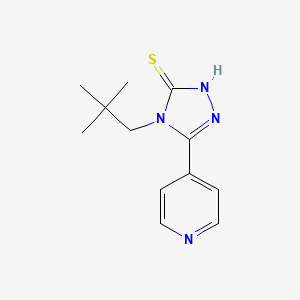
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
